molecular formula C17H18F3N3O2 B5616836 N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide

N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide

Cat. No. B5616836
M. Wt: 353.34 g/mol
InChI Key: KBUCNQNTNGCIKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide often involves the reaction of pyrazole carboxylic acid with amines in the presence of a catalyst such as TBTU (O-Benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like diisopropyl ethylamine in acetonitrile at room temperature, leading to high yield and purity (Prabakaran et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through crystallography, providing detailed insights into their conformation and stereochemistry. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide reveals the arrangement of functional groups and molecular geometry (Liu et al., 2016).

Chemical Reactions and Properties

Compounds within this category undergo a variety of chemical reactions. For instance, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlight the complex rearrangements and reactions these compounds can undergo, providing insights into their reactivity and potential for further functionalization (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are critical for understanding their behavior in various environments. Studies on similar compounds focus on their thermal behavior and stability, providing a basis for predicting the physical properties of N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, are essential for understanding how these compounds interact with other substances. Research on trifluoromethyl-containing compounds, for example, often explores their potential as intermediates in organic synthesis due to their unique chemical reactivity (Kondratov et al., 2015).

properties

IUPAC Name

N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-11-8-15(17(18,19)20)22-23(11)7-6-21-16(24)13-9-12-4-2-3-5-14(12)25-10-13/h2-5,8,13H,6-7,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCNQNTNGCIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CC3=CC=CC=C3OC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide

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